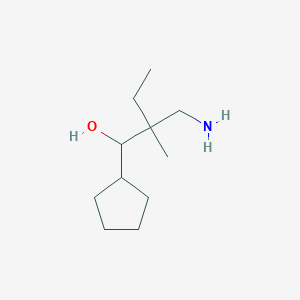
2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol is an organic compound with a complex structure that includes an aminomethyl group, a cyclopentyl ring, and a methylbutanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol typically involves multi-step organic reactions. One common method is the reductive amination of a suitable precursor, such as a ketone or aldehyde, with an amine in the presence of a reducing agent. This process can be catalyzed by various metal catalysts under mild conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Catalysts and reagents are selected to minimize costs and environmental impact while maximizing yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like alkyl halides or tosylates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Applications De Recherche Scientifique
2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)pyridine: Similar in structure but with a pyridine ring instead of a cyclopentyl ring.
2-(Aminomethyl)phenol: Contains a phenol group instead of a cyclopentyl ring.
2-(Aminomethyl)oxazoline: Features an oxazoline ring instead of a cyclopentyl ring.
Uniqueness
2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
2-(aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-11(2,8-12)10(13)9-6-4-5-7-9/h9-10,13H,3-8,12H2,1-2H3 |
Clé InChI |
MDLQFRPNDPYMLD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CN)C(C1CCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


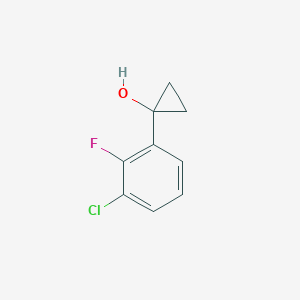

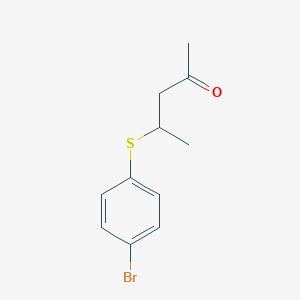
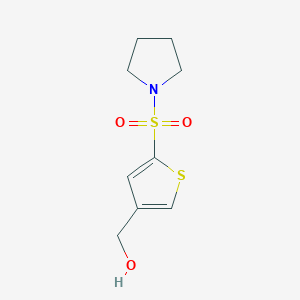
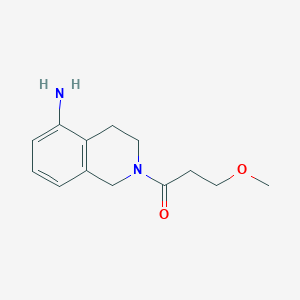
![5-[(Cyclohexyloxy)methyl]quinolin-8-ol](/img/structure/B13634913.png)
![[4-(Aminomethyl)phenyl]phosphonicacidhydrobromide](/img/structure/B13634914.png)
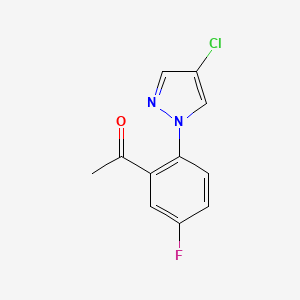



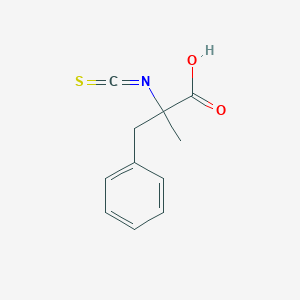

![N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]pyrazolo[1,5-a]pyridine-4-carboxamidedihydrochloride,Mixtureofdiastereomers](/img/structure/B13634968.png)
